Sarpedobilin
Description
Overview of Bile Pigments in Lepidoptera and Their Biological Significance
Bile pigments, or bilins, are tetrapyrrolic compounds derived from the breakdown of heme. rsc.org While in many animals they are simply waste products, in insects like butterflies and moths (Lepidoptera), they play crucial roles in coloration. rsc.org These pigments are responsible for a range of colors, from greens and blues to reds and yellows. wikipedia.orgedu.krd
In Lepidoptera, bilins are often bound to proteins, forming biliproteins. wikipedia.orgwikipedia.org These complexes are found in various parts of the insect's body, including the hemolymph (blood), fat body, epidermis, and wings. wikipedia.org The specific color produced depends on the chemical structure of the bilin and its interaction with the associated protein. wikipedia.org
The primary biological significance of these pigments in Lepidoptera is camouflage. wikipedia.orgbiologists.com The green hues produced by the combination of blue bile pigments and yellow carotenoids help larvae blend in with the foliage they feed on. wikipedia.org In adult butterflies, wing coloration created by bile pigments can also serve in mimicry and intraspecific signaling. biologists.combiologists.com Furthermore, some research suggests that these pigments may have roles in photoreception and thermal regulation. wikipedia.org
A unique feature of lepidopteran bile pigments is the prevalence of the biliverdin (B22007) IXγ isomer, which is rarely found in other organisms. wikipedia.orgplos.org This isomer is formed by the cleavage of the heme precursor at the γ-methine bridge, a process distinct from the typical α-bridge cleavage seen in mammals and plants. wikipedia.org
Historical Context of Sarpedobilin Discovery and Initial Characterization
The study of bile pigments in insects dates back to the mid-20th century. In 1940, pterobilins were identified in Pierid butterflies, which were later correctly characterized as biliverdin IXγ in 1969. ufl.edu This discovery spurred further investigation into similar pigments in other butterfly families, particularly the Papilionidae. ufl.edu
This compound was first identified in the wings of the Common Bluebottle butterfly, Graphium sarpedon. biologists.combiologists.com Early research by Choussy and Barbier in 1973 was instrumental in isolating and characterizing this novel bile pigment. biologists.combiologists.com They found that this compound was the dominant pigment in the blue-green bands of G. sarpedon's wings. ufl.edubiologists.com
Further studies revealed that this compound is a metabolite of pterobilin. wikipedia.orgbiologists.com Pterobilin can be transformed into phorcabilin and subsequently into this compound through a process of cyclization. wikipedia.orgbiologists.com This conversion can be induced by light, and it was demonstrated that [14C]pterobilin is biosynthetically converted to this compound in Papilio sarpedon. wikipedia.orgsemanticscholar.org
Initial characterization of this compound involved spectrophotometry, which showed its absorption spectrum peaking at around 672 nm, responsible for its distinct cyan-blue color. biologists.comresearchgate.net It was also discovered that in the green patches of G. sarpedon wings, this compound is combined with the yellow carotenoid lutein (B1675518), an example of subtractive color mixing. biologists.combiologists.com
Current Research Landscape and Academic Significance of this compound Studies
Current research on this compound and other lepidopteran bile pigments continues to uncover their diverse roles and the intricate mechanisms behind their production and function. The academic significance of these studies spans several fields, including biochemistry, evolutionary biology, and materials science.
One area of active research is the precise biochemical pathways leading to the formation of biliverdin IXγ and its derivatives like this compound. plos.org While the general precursor, heme, is known, the specific enzymes and regulatory mechanisms involved in the unusual γ-bridge cleavage are still being investigated. plos.orgpnas.org
The photostability of biliverdin IXγ and its derivatives is another topic of interest. vulcanchem.com The cyclic structure of the gamma isomer is thought to confer greater resistance to oxidative degradation, which is a significant advantage for insects exposed to high levels of UV radiation. vulcanchem.com This has implications for understanding adaptation in insects and could inspire the development of novel light-protective materials.
Furthermore, the interaction between bile pigments and other pigment classes, such as carotenoids and ommochromes, to create a wide palette of colors is a subject of ongoing investigation. researchgate.netresearchgate.net Studies on species like Graphium weiskei have shown how this compound in combination with other pigments can produce complex and unique color patterns. biologists.combiologists.com
The localization of these pigments is also a key research focus. In many Graphium species, this compound is found directly in the wing membrane rather than in the scales, a rare trait among butterflies. biologists.combiologists.com This necessitates adaptations such as transparent or reduced scales to expose the pigmented membrane. biologists.com
Scope and Objectives of Advanced this compound Research
Future research on this compound is poised to delve deeper into its molecular and functional complexities. Key objectives include:
Elucidating the complete biosynthetic pathway: A primary goal is to identify and characterize the specific heme oxygenase or other enzymes responsible for producing biliverdin IXγ, the precursor to this compound. plos.org Understanding this pathway at a molecular level will provide fundamental insights into insect biochemistry.
Investigating the genetic basis of pigment production: Researchers aim to identify the genes controlling the expression and regulation of the enzymes involved in this compound synthesis. This will allow for a better understanding of the evolution of color patterns in Lepidoptera.
Exploring the full range of biological functions: Beyond coloration, advanced research will likely explore other potential roles of this compound and its precursors, such as in antioxidant defense, immune response, and sensory processes. wikipedia.org
Biomimetic applications: The unique photostable properties of this compound and other biliverdin IXγ derivatives could inspire the design of novel synthetic dyes and photoprotective agents. vulcanchem.com
Ecological and evolutionary significance: Further studies will aim to understand how the presence of this compound and the resulting coloration influence the survival and reproductive success of butterflies in their natural habitats. This includes more detailed investigations into its role in camouflage, mimicry, and communication. biologists.combiologists.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
39290-30-7 |
|---|---|
Molecular Formula |
C33H34N4O6 |
Molecular Weight |
582.65 |
IUPAC Name |
3-[(5Z)-5-[[7-(2-carboxyethyl)-6-hydroxy-8,12,18-trimethyl-1,5,16-triazapentacyclo[11.8.0.02,11.04,8.015,19]henicosa-2,4,6,9,11,13,15(19),17-octaen-17-yl]methylidene]-4-methyl-2-oxopyrrol-3-yl]propanoic acid |
InChI |
InChI=1S/C33H34N4O6/c1-16-19-10-12-37-26(14-25(19)34-23(16)13-24-17(2)21(31(42)35-24)5-7-29(38)39)18(3)20-9-11-33(4)22(6-8-30(40)41)32(43)36-28(33)15-27(20)37/h9,11,13-15,34,43H,5-8,10,12H2,1-4H3,(H,35,42)(H,38,39)(H,40,41)/b24-13- |
InChI Key |
KARXBSJWEYNVBN-CFRMEGHHSA-N |
SMILES |
CC1=C(NC2=C1CCN3C(=C2)C(=C4C3=CC5=NC(=C(C5(C=C4)C)CCC(=O)O)O)C)C=C6C(=C(C(=O)N6)CCC(=O)O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Sarpedobilin; |
Origin of Product |
United States |
Biological Occurrence and Distribution of Sarpedobilin
Sarpedobilin Accumulation within Wing Membranes
A distinctive feature of this compound pigmentation is its localization within the wing membranes rather than the overlying scales, a rare characteristic among butterflies. scispace.com This is observed in species like G. sarpedon and G. weiskei. biologists.combiologists.comresearchgate.net In the colored patches of the dorsal forewings of G. sarpedon, the typical lamellate scales are replaced by sparse, bristle-like structures called piliform scales. biologists.compinterest.com These bristles also contain the wing membrane pigments. scispace.com
Comparative Distribution Across Papilionidae and Other Butterfly Families
Association with Specialized Cellular Structures and Pigment Granules
Within the wing membrane, this compound is concentrated in pigment granules. biologists.combiologists.comresearchgate.net These granules are located in the intermembrane matrix, which is the area between the dorsal and ventral cuticles of the wing. biologists.comufl.edu In G. weiskei, the pigment granules appear to have a microcrystalline or spicular component and are found in a central zone of cellular remnants within the membrane. ufl.edu The deposition of these pigment granules is symmetrical between the dorsal and ventral cuticles of the green pigmented areas. ufl.edu
Table 2: Summary of this compound Localization
| Location | Description |
|---|---|
| Organismal Level | Primarily in the wings of adult butterflies. Precursor (pterobilin) in the larval stage. |
| Tissue Level | Within the wing membrane, not the scales. Also present in piliform scales. |
| Cellular/Subcellular Level | Concentrated in pigment granules within the intermembrane matrix. |
This compound Accumulation within Wing Membranes
Ecological Context of this compound Presence
The presence of this compound in butterfly wings is intrinsically linked to several key ecological functions, primarily related to visual signaling and survival. These functions are often achieved through the pigment's interaction with other compounds and the unique structural properties of the wings.
Coloration and Camouflage: this compound's primary ecological role is in wing coloration. By itself, the pigment produces striking blue, cyan, or blue-green hues. biologists.comnih.gov This is evident in the blue wing patches of butterflies like Graphium sarpedon. biologists.com
However, the adaptive advantage of this compound is greatly expanded through subtractive color mixing. In many species, this compound is combined with other pigments to create different colors for camouflage. biologists.com A prominent example is the mixing of this compound with the yellow carotenoid lutein (B1675518), which absorbs blue light. biologists.comnih.gov This combination results in green wing patches that closely resemble the color of leaves, providing effective camouflage against foliage backgrounds. biologists.comasknature.org In other species, such as Graphium weiskei and Papilio phorcas, this compound is mixed with papiliochrome II to produce cyan to greenish shades. biologists.comresearchgate.net
Intraspecific and Interspecific Signaling: The colors produced by this compound are crucial for communication. The translucence of the wings in some Graphium species, a result of the pigment being in the membrane, may enhance the butterfly's visual display during flight. researchgate.net
Furthermore, in Graphium sarpedon, the wing coloration is enhanced by unique, transparent "glass scales" on the ventral side of the wings. biologists.comnih.gov These scales can create a strongly polarized iridescence when struck by light at an angle. biologists.comnih.govasknature.org Since butterflies and many other insects can perceive polarized light, while their primary avian predators are presumed not to, this polarized signal may function as a private communication channel for intraspecific signaling, such as attracting mates, without increasing visibility to predators. biologists.comnih.gov
Evolutionary Indication: The distribution and relative concentrations of this compound and other related bile pigments serve as important biochemical markers for understanding the evolutionary relationships between butterfly species. eje.cz For instance, the shared characteristic of having this compound as a major pigment suggests a close evolutionary link between Graphium sarpedon, Graphium weiskei, and Graphium stresemanni. eje.cz The analysis of these pigment profiles helps to delineate distinct, closely related groups within the Papilionidae family. eje.czbiologists.com
Table 2: Ecological Functions of this compound
| Ecological Function | Mechanism | Interacting Compounds | Resulting Effect | Species Examples |
|---|---|---|---|---|
| Direct Coloration | Absorption of long-wavelength light by this compound alone. | None | Creates blue, cyan, or blue-green wing patterns. biologists.comnih.gov | Graphium sarpedon biologists.com |
| Camouflage | Subtractive color mixing. | Lutein (a carotenoid) or Papiliochrome II. | Produces green coloration that mimics leaves, hiding from predators. biologists.combiologists.com | Graphium sarpedon, Graphium weiskei, Papilio phorcas biologists.combiologists.com |
| Intraspecific Signaling | Creation of polarized iridescence by "glass scales" over pigmented areas. | Wing structural components (glass scales). | Private communication channel for mating or territorial displays, less visible to avian predators. biologists.comnih.gov | Graphium sarpedon biologists.comnih.gov |
| Enhanced Visual Display | Pigment located in the wing membrane leads to wing translucence. | Wing membrane structure. | May enhance the butterfly's visual appearance during flight. researchgate.net | Graphium species researchgate.net |
| Evolutionary Marker | Presence and concentration of this compound relative to other bilins. | Phorcabilin, Pterobilin. | Helps classify and determine evolutionary relationships among species. eje.cz | Graphium sarpedon, G. weiskei, G. stresemanni eje.cz |
Biosynthesis and Metabolic Pathways of Sarpedobilin
Precursor Identification and Elucidation of the Biosynthetic Cascade
The journey to sarpedobilin begins with common tetrapyrrole precursors and proceeds through a series of specific intermediates.
Pterobilin, also known as biliverdin-IXγ, is a key and direct precursor to this compound. wikipedia.orgwikiwand.com In the fourth instar larvae of the butterfly Graphium sarpedon, pterobilin undergoes a double cyclization of the central vinyl groups to form this compound. wikipedia.orgwikiwand.com This transformation is a critical step in the biosynthesis of the final pigment.
Phorcabilin is another important intermediate in the metabolic pathway leading to this compound. researchgate.net In vitro studies have demonstrated that light can transform pterobilin into phorcabilin, which can then be further converted into this compound. researchgate.net This suggests a sequential relationship where pterobilin is first converted to phorcabilin, which then serves as the immediate precursor to this compound under certain conditions.
The biosynthetic pathway of pterobilin, and consequently this compound, originates from fundamental tetrapyrrole building blocks. wikipedia.orgwikiwand.com In the butterfly species Pieris brassicae, the synthesis of pterobilin (biliverdin-IXγ) starts with acetate (B1210297) and glycine (B1666218), which are converted to δ-aminolevulinic acid, then coproporphyrinogen III, and subsequently protoporphyrin IX, before finally becoming pterobilin. wikipedia.orgwikiwand.com Protoporphyrin IX is also a precursor to hemoglobin, indicating a shared ancestral pathway. reddit.com
Intermediacy and Transformations Involving Phorcabilin
Enzymatic Mechanisms and Catalytic Processes in this compound Formation
While the precise enzymatic machinery responsible for the in vivo conversion of pterobilin to this compound has not been fully elucidated, it is understood that these transformations are catalyzed by specific enzymes within the insect. reddit.com The conversion involves a complex cyclization reaction. wikipedia.orgwikiwand.com The study of the more than 90 enzymes known to be involved in the synthesis of the broader family of modified tetrapyrroles provides a framework for understanding the types of enzymatic reactions that are likely involved. researchgate.net
Isotopic Labeling and Tracing Studies in Vivo
To confirm the biosynthetic relationship between pterobilin and this compound, in vivo tracing studies have been conducted. Research involving the injection of [14C]-labeled pterobilin into the pupae of Papilio sarpedon (a synonym for Graphium sarpedon) demonstrated the direct biosynthesis of this compound from pterobilin. nih.goventomo.pl This isotopic labeling provided definitive evidence of the precursor-product relationship within the living organism.
Structural Elucidation and Spectroscopic Characterization of Sarpedobilin
Advanced Structural Analysis Techniques for Determining Core Sarpedobilin Architecture
The determination of this compound's complex architecture has been achieved through a combination of advanced analytical techniques. Initial structural hypotheses were based on chemical reactions and correlations with related bile pigments like phorcabilin. researchgate.net Subsequent, more definitive structural elucidation relied on powerful spectroscopic methods.
Nuclear Magnetic Resonance (NMR) spectroscopy has been fundamental in mapping the intricate framework of this compound. researchgate.netjst.go.jp NMR studies provide detailed information about the connectivity of atoms and the stereochemistry of the molecule. researchgate.net
Mass spectrometry (MS) has also been a critical tool, confirming the molecular weight and elemental composition of this compound. researchgate.net Techniques such as high-performance liquid chromatography-electrospray ionization mass spectrometry (HPLC-ESI-MS) allow for the separation and identification of this compound from complex biological extracts. researchgate.net The molecular formula for this compound has been established as C₃₃H₃₄N₄O₆. molbase.com
These techniques, often used in conjunction, have provided the evidence needed to confirm the proposed structure of this compound, revealing it as a novel natural heterocyclic system. researchgate.netumh.es
Spectroscopic Signatures and Absorption Characteristics In Situ
The vibrant coloration imparted by this compound is a direct result of its interaction with light, which is characterized by its absorption spectrum. Microspectrophotometry is a key technique used to measure these absorption characteristics directly from the pigmented areas of butterfly wings (in situ). biologists.com
This compound exhibits a characteristic absorption spectrum with a prominent peak in the long-wavelength (red) region of the visible spectrum. biologists.comresearchgate.net This absorption profile is responsible for the cyan-blue color observed in butterfly wings. biologists.combiologists.com The peak absorption wavelength (λmax) can vary slightly depending on the species and the specific chemical environment within the wing. biologists.comnih.gov
For instance, in Graphium sarpedon, the this compound λmax is approximately 672 nm. biologists.combiologists.comnih.gov In Graphium weiskei, it is slightly red-shifted to 676 nm, while in Papilio phorcas, a variant of this compound shows a λmax at 663 nm. biologists.combiologists.comnih.gov this compound also typically displays a substantial sideband in the ultraviolet region of the spectrum. biologists.combiologists.com
Table 1: In Situ Peak Absorption Wavelengths (λmax) of this compound in Different Butterfly Species
| Species | λmax (nm) | Reference |
|---|---|---|
| Graphium sarpedon | 672 | biologists.combiologists.comnih.gov |
| Graphium weiskei | 676 | biologists.comnih.govdntb.gov.ua |
| Papilio phorcas | 663 | biologists.combiologists.comnih.gov |
The spectral properties of pigments like this compound can be influenced by their immediate chemical environment. Factors such as the solvent, pH, and interactions with other molecules can cause shifts in the absorption spectrum. biologists.comcern.ac.cn
Analysis of Long-Wavelength Absorption Bands and Peak Wavelengths (λmax)
Comparative Spectroscopic Analysis with Related Bile Pigments (e.g., Pterobilin, Phorcabilin)
This compound belongs to a family of bile pigments found in insects, which also includes pterobilin and phorcabilin. researchgate.net Comparative spectroscopy reveals both similarities and key differences among these related compounds. Pterobilin (biliverdin-IXγ) is considered the basic structure from which phorcabilin and this compound are formed through cyclization. researchgate.net
Phorcabilin, found in Papilio phorcas, has a distinct absorption maximum at a shorter wavelength than this compound, with a reported λmax of approximately 604 nm in situ. biologists.combiologists.comnih.gov Pterobilin, isolated from Pieris brassicae, also shows a different absorption spectrum, although reported values have varied. biologists.com The spectra of these bilins generally feature bands in the ultraviolet and red wavelength ranges, leading to their characteristic blue-cyan appearances. researchgate.netresearchgate.net
The spectrum for a this compound ester extracted from G. sarpedon wings showed a λmax at 655 nm, the same peak wavelength reported for phorcabilin extracted in a pH 7.2 buffer. biologists.com However, the in situ spectra are distinctly different, highlighting the importance of the native environment in determining the final spectral properties. biologists.com
Table 2: Comparative In Situ λmax of this compound and Related Bile Pigments
| Pigment | λmax (nm) | Host Species | Reference |
|---|---|---|---|
| This compound | 672 | Graphium sarpedon | biologists.combiologists.comnih.gov |
| This compound | 663 | Papilio phorcas | biologists.combiologists.comnih.gov |
| Phorcabilin | 604 | Papilio phorcas | biologists.combiologists.comnih.gov |
| Weiskeipigment | 580 | Graphium weiskei | nih.gov |
Identification of Naturally Occurring this compound Conjugates and Derivatives (e.g., Esters)
In nature, this compound can exist in various forms, including as conjugates or derivatives. Chemical analysis has identified the dimethyl ester of this compound. researchgate.net The extraction and characterization of this compound often involve its conversion to an ester form, for example, by treating with methanol (B129727) and sulfuric acid, to facilitate analysis. nih.gov
Research has also pointed to the existence of this compound derivatives formed through reduction reactions, such as sarpedorubins A and B, which were produced from the reduction of this compound dimethyl ester. acs.org While this compound is the main pigment in only a few Graphium species, it is often found in trace amounts alongside pterobilin and phorcabilin in many other Lepidoptera, suggesting a common biosynthetic pathway and the potential for various related structures to be present. nih.govbiologists.com
Table of Mentioned Compounds
| Compound Name |
|---|
| Biliverdin (B22007) |
| Biliverdin-IXγ |
| Lutein (B1675518) |
| Papiliochrome II |
| Phorcabilin |
| Pterobilin |
| This compound |
| Sarpedorubin A |
| Sarpedorubin B |
Biological Function and Ecological Role of Sarpedobilin Mediated Phenomena
Optical Mechanisms Underlying Lepidopteran Wing Coloration
The vibrant and diverse colors of lepidopteran wings are complex traits that serve critical functions in camouflage, thermoregulation, and communication. These colors arise from a combination of structural coloration, resulting from the physical nanostructure of the wing scales, and pigmentary coloration, derived from the absorption of light by chemical compounds. Sarpedobilin, a blue-green bile pigment, plays a significant role in the pigmentary coloration of several butterfly species, particularly within the genus Graphium. Unlike many other wing pigments that are located in the scales, this compound is notably found within the wing membrane itself. biologists.com
Contribution of this compound to Blue and Green Hues
This compound is a key pigment responsible for the blue and green patches observed on the wings of certain butterflies, such as the common bluebottle, Graphium sarpedon. biologists.comnih.gov This bile pigment exhibits a characteristic absorption spectrum, with strong absorption in the long-wavelength (red) and short-wavelength (ultraviolet) regions of the spectrum, while having minimal absorption in the middle-wavelength range. biologists.com When present in a scattering medium like the wing membrane, this absorption profile results in the reflection of blue and green light, producing a cyan or blue-green appearance. biologists.combiologists.com In some species, such as Graphium milon, this compound is the primary pigment in the blue areas of the wings. nih.gov The specific peak of absorption for this compound can vary slightly between species, for instance, peaking at approximately 672 nm in G. sarpedon and 676 nm in G. weiskei. biologists.comresearchgate.net
Principles of Subtractive Color Mixing with Co-occurring Pigments
The principle of subtractive color mixing is fundamental to the production of a wider palette of colors in butterfly wings. This process involves the presence of multiple pigments that each absorb, or "subtract," different wavelengths of light. The color we perceive is the light that is not absorbed by the combination of pigments.
This compound's role in coloration is often modulated by its co-occurrence with other pigments. A classic example is the creation of green coloration in Graphium sarpedon. biologists.com In the green patches of these butterflies' wings, this compound is mixed with the carotenoid lutein (B1675518). biologists.comresearchgate.net Lutein is a yellow pigment that strongly absorbs blue light. biologists.com When both pigments are present, this compound absorbs red light and lutein absorbs blue light, resulting in the reflection of the middle-wavelengths, which we perceive as green. biologists.combiologists.com This combination is an effective method of camouflage among foliage. biologists.comresearchgate.net
Similarly, in the purple-spotted swallowtail, Graphium weiskei, this compound is mixed with other pigments to create a variety of hues. In the blue areas of its wings, this compound is combined with the short-wavelength absorbing papiliochrome II. biologists.comnih.gov In other species like Papilio phorcas, this compound works in conjunction with another bile pigment, phorcabilin, and papiliochrome II to produce cyan to greenish colors. biologists.comnih.gov
Synergistic Interactions with Structural Coloration Elements
Pigmentary coloration in butterfly wings can be enhanced and modified by structural elements. In Graphium sarpedon, while the colored patches on the dorsal forewings lack typical scales and instead have bristles, the ventral side of these patches possesses highly transparent "glass scales". biologists.comnih.gov These specialized scales are not pigmented themselves but serve to enhance the coloration produced by the this compound in the wing membrane by reflecting light from the dorsal side. biologists.comnih.gov This structural enhancement makes the blue-green patches appear more vibrant.
Furthermore, these glass scales can create a strongly polarized iridescence when illuminated by oblique light from the ventral side, which is thought to be a mechanism for intraspecific signaling. biologists.comnih.gov In some ventral patches, diffusely scattering white scales are present, which also contribute to enhancing the blue-green coloration when viewed from the dorsal side. biologists.com
Functional Interactions with Other Biological Pigments
The final perceived color of a butterfly's wing is often the result of complex interactions between multiple pigments localized within the same or adjacent structures. These interactions are not merely additive but involve processes like spectral filtering.
Co-localization and Spectral Filtering by Carotenoids (e.g., Lutein)
As previously mentioned, the co-localization of this compound and carotenoids is a key mechanism for producing green coloration. In Graphium sarpedon, this compound and lutein are found together in the wing membrane. biologists.com Lutein acts as a blue-absorbing color filter. biologists.com Light entering the wing first passes through the lutein, which filters out the blue wavelengths. The remaining light then interacts with the this compound, which absorbs the red wavelengths. The light that is ultimately reflected is predominantly green. This spectral filtering mechanism is a clear example of subtractive color mixing at a microscopic level. biologists.comresearchgate.net
Complex Pigment Mixtures and Resultant Color Phenotypes
Different species within the genus Graphium demonstrate a remarkable diversity in coloration achieved through varying the composition of their pigment mixtures. The resulting color phenotype is highly dependent on the specific pigments present and their relative concentrations.
In Graphium weiskei, the interplay of pigments is particularly complex. The blue areas of the wings contain both this compound and papiliochrome II. researchgate.net An additional pigment, tentatively named "weiskeipigment" with an absorption peak at 580 nm, is also present and enhances the saturation of the blue color. biologists.comnih.gov In areas where the concentration of this compound is low, this weiskeipigment is responsible for a purple coloration. biologists.comresearchgate.netnih.gov The green patches on G. weiskei are created by a combination of a slightly modified this compound and a UV-violet absorbing pigment, likely a papiliochrome. nih.gov
This demonstrates that by altering the "recipe" of pigments—the presence and concentration of this compound, other bilins like phorcabilin, carotenoids like lutein, and papiliochromes—a wide array of colors including cyan, blue, green, and purple can be generated. biologists.comnih.gov
Role in Visual Ecology and Intraspecific/Interspecific Signaling
The coloration produced by this compound is a critical component of the visual ecology of certain butterfly species, particularly within the Graphium genus. This bile pigment, either alone or in combination with other pigments, generates colors that mediate interactions both within a species and between different species, influencing survival and reproductive success. The blue-green hues are not merely decorative but serve specific ecological functions rooted in how they are perceived by other organisms in their environment.
Implications for Mate Recognition and Communication
The wing patterns of butterflies are well-established as important signals in mate recognition and intraspecific communication. eje.cz In the case of species like the common bluebottle, Graphium sarpedon, the this compound-based coloration is implicated in these signaling processes. biologists.comasknature.org Research has revealed that the ventral side of the blue-green wing patches in G. sarpedon possesses highly transparent "glass scales." biologists.comnih.gov These specialized scales are significant because they create a strongly polarized iridescence when illuminated by obliquely incident light. biologists.comasknature.orgnih.gov
This phenomenon is believed to be a key element of a private communication channel. biologists.com Many insects, including butterflies, possess polarization vision, a sensory modality that is thought to be absent in their primary avian predators. biologists.com The polarized glare produced by the interaction of light with the this compound-pigmented wing membrane and the overlying glass scales could therefore serve as a conspicuous signal to conspecifics for mate recognition or other communications, while remaining less visible to predators. biologists.comasknature.org While wing colors are known to be crucial for mate selection in many butterfly families, the specific mechanism involving this compound and polarized light in Graphium represents a specialized adaptation for visual signaling. eje.czbiologists.com
Contribution to Camouflage and Warning Signals
This compound plays a direct and significant role in camouflage, primarily through subtractive color mixing. biologists.combiologists.com In its pure form within the wing membrane, this compound produces a distinct cyan-blue color. biologists.combiologists.comresearchgate.net However, in many species, this pigment is co-localized with other pigments to create different, ecologically advantageous colors.
A primary example is found in the green wing patches of Graphium sarpedon and other related species. biologists.combiologists.comnih.gov This green coloration is not the result of a single green pigment but is achieved by the combination of red-absorbing this compound with the strongly blue-absorbing carotenoid, lutein. biologists.comnih.govbiologists.com The presence of lutein filters out blue light, and when combined with the cyan appearance from this compound, the resulting reflected color is green. This allows the butterfly to blend in with surrounding foliage, providing effective camouflage against predators. biologists.comresearchgate.netresearchgate.net This synergy between different pigment classes highlights a sophisticated evolutionary strategy for survival. researchgate.net
While aposematism, or warning coloration, is a common strategy in many butterflies to signal unpalatability to predators, a direct role for this compound in creating such warning signals is not as clearly documented as its function in camouflage. researchgate.net The primary documented ecological role of this compound-mediated color is crypsis.
Investigating Potential Photoreceptive or Photoprotective Roles
Beyond its role in generating visual signals, there is scientific inquiry into whether this compound and related bile pigments may have physiological functions such as photoreception or photoprotection. The chemical nature of these pigments, being tetrapyrroles, and their relationship with light suggests potential for such roles.
Research into related bile pigments in other insects provides a basis for these investigations. For instance, pterobilin, a chemical precursor to this compound, is thought to be involved in photoreception in the butterfly Pieris brassicae, helping to meter diapause (a period of suspended development). wikipedia.orgwikiwand.com Furthermore, light itself drives the conversion of pterobilin into phorcabilin and subsequently into this compound, indicating a direct interaction with photons that could be harnessed for a physiological purpose. biologists.comwikiwand.comscispace.com
Direct investigation into the protective qualities of these pigments has also been undertaken. An in vitro study specifically compared the photoprotective roles of pterobilin, phorcabilin, and this compound, suggesting that these molecules may help shield tissues from light-induced damage. jst.go.jpmdpi.com While the exact mechanisms and in vivo significance are still areas of active research, the evidence suggests that the functions of this compound may extend beyond simple coloration into the realms of light sensing and physiological protection. researchgate.netcolab.ws
Methodological Approaches in Sarpedobilin Research
Advanced Extraction and Purification Strategies for Sarpedobilin and Related Bilins
The initial and critical step in this compound research is its extraction from biological sources, most notably the wings of butterflies such as those from the Graphium genus. The insolubility of many bilins presents a significant challenge. Effective extraction often requires potent solvent systems.
A common method involves the use of a chloroform-ethanol mixture, adjusted to an acidic pH of approximately 1.8, to quantitatively extract bilirubins and other related pigments from tissues nih.gov. To prevent the oxidative degradation of these sensitive molecules during the process, antioxidants like ascorbic acid are frequently added to the extraction medium nih.gov. The presence of salts, such as sodium chloride, can also aid in the partitioning and quantitative recovery of the pigments nih.gov. For other insect pigments, 70% methanol (B129727) has been successfully used for extraction prior to analysis researchgate.net.
Purification of the crude extract is essential to remove lipids, proteins, and other co-extracted substances. This often involves solvent partitioning and subsequent chromatographic steps. The ultimate goal is to obtain a purified pigment sample suitable for detailed structural and functional analysis.
High-Resolution Spectrophotometry and Microspectrophotometry for In Situ Analysis
Spectrophotometry is a cornerstone technique for identifying and quantifying bilins like this compound. These pigments exhibit characteristic absorption spectra in the visible and ultraviolet range. This compound is known for its strong absorption in the red end of the spectrum, which is responsible for the cyan and blue colors it imparts. nih.govresearchgate.net
High-resolution spectrophotometry of purified this compound solutions provides precise data on its absorption maxima (λmax). Research has shown that the specific λmax of this compound can vary slightly depending on the species, suggesting differences in the local chemical environment or binding to various proteins. biologists.com For instance, the this compound in Graphium sarpedon has a reported λmax of 672 nm, while in Graphium weiskei it is 676 nm, and in Papilio phorcas, it is 663 nm. nih.govbiologists.com
Microspectrophotometry (MSP) is a particularly powerful tool that allows for the in situ analysis of pigments directly within biological tissues, such as a butterfly wing, without extraction. biologists.comoptica.org This non-destructive technique measures the transmittance or reflectance spectra of a microscopic area, providing invaluable information on the pigment's native state and its contribution to the organism's coloration. nih.gov MSP has been instrumental in demonstrating that the green coloration in some Graphium species results from the subtractive color mixing of blue-absorbing this compound in the wing membrane and yellow-absorbing carotenoids (lutein) in the overlying scales. biologists.comresearchgate.net Furthermore, in situ microspectrometry has been used to monitor the reduction of bilin intermediates in enzyme crystals during X-ray exposure, highlighting its utility in studying biochemical reactions. nih.govacs.org
Table 1: Reported Absorbance Maxima (λmax) of this compound in Different Butterfly Species This interactive table summarizes the peak absorbance wavelengths for this compound identified in various species, as determined by spectrophotometry.
| Species | Absorbance Peak (λmax) | Reference(s) |
|---|---|---|
| Graphium sarpedon | 672 nm | biologists.com |
| Graphium milon | ~670 nm | nih.gov |
| Graphium weiskei | 676 nm | nih.govbiologists.com |
Chromatographic Separations for Bile Pigment Profiling
Chromatography is an indispensable set of techniques for separating complex mixtures of bile pigments. kemtrak.com By exploiting differences in the chemical properties of individual compounds, chromatography allows for the isolation and quantification of this compound and its isomers or related bilin structures. iyte.edu.tr
High-Performance Liquid Chromatography (HPLC) is the premier method for the analytical and preparative separation of bile pigments due to its high resolution and sensitivity. portlandpress.com Reversed-phase HPLC is particularly common, allowing for the separation of native tetrapyrroles without the need for derivatization. nih.govjst.go.jp
Modern HPLC methods can resolve complex mixtures containing various bilirubin (B190676) conjugates and isomers. cdnsciencepub.com For instance, ion-pair reversed-phase chromatography utilizing an agent like heptanesulfonic acid with an acetonitrile (B52724) gradient can effectively separate bilirubin diglucuronide, monoglucuronide isomers, and other diesters. cdnsciencepub.com The use of specific columns, such as a µ-Bondapak C18, with mobile phases consisting of solvents like methanol and acetic acid, has proven effective for analyzing biliverdin (B22007) and ditaurobilirubin in biological samples. tandfonline.com The separated fractions can be collected for further analysis by mass spectrometry or spectrophotometry. nih.gov
Table 2: Example HPLC Parameters for Bile Pigment Analysis This interactive table outlines typical components and conditions used in HPLC systems for the separation of bile pigments.
| Parameter | Description | Example | Reference(s) |
|---|---|---|---|
| Technique | Reversed-Phase HPLC | Ion-pair or standard reversed-phase | nih.govcdnsciencepub.com |
| Stationary Phase | C18 column (e.g., Waters µ-Bondapak) | Hydrophobic, non-polar packing material | tandfonline.com |
| Mobile Phase | Gradient elution | Acetonitrile/acetate (B1210297) buffer with heptanesulfonic acid | cdnsciencepub.com |
| Isocratic or gradient | Methanol / 5% acetic acid solution | tandfonline.com |
| Detection | UV-Vis Detector | Wavelengths set for rubinoids (e.g., 436 nm) and verdinoids (e.g., 650 nm) | tandfonline.com |
Thin-Layer Chromatography (TLC) is a versatile, rapid, and cost-effective method for the separation of bile pigments. khanacademy.orgbnmv.ac.in It is often used for initial analysis of extract purity and for separating isomers. nih.gov In a typical TLC setup, the pigment extract is spotted onto a plate coated with a stationary phase, such as silica (B1680970) gel. khanacademy.orgbnmv.ac.in A mobile phase, or developing solvent, then moves up the plate via capillary action, separating the mixture's components based on their differential affinity for the stationary and mobile phases. khanacademy.org
TLC can effectively separate bilirubin-IX isomers, which can then be identified by comparison to reference compounds. nih.gov The separated pigment bands can be physically scraped from the plate, eluted with a solvent, and subjected to further analysis, such as spectrophotometry or conversion into more stable azo derivatives for structural confirmation. nih.govnih.gov
Table 3: Typical Components of a TLC System for Bilin Separation This interactive table details the standard setup for separating bile pigments using thin-layer chromatography.
| Component | Material/Description | Function | Reference(s) |
|---|---|---|---|
| Stationary Phase | Glass plate coated with a thin layer of silica gel or alumina | Adsorbent to which compounds bind with varying affinity | khanacademy.orgbnmv.ac.innih.gov |
| Mobile Phase | Organic solvent mixture (e.g., 1% glacial acetic acid in chloroform) | Solvent that moves up the plate, carrying compounds at different rates | cdnsciencepub.com |
| Application | Spotting of pigment extract with a capillary tube | Application of the sample mixture to the plate | bnmv.ac.in |
| Development | Immersion of plate edge in the mobile phase within a sealed tank | Separation of components as the solvent front ascends the plate | bnmv.ac.in |
| Visualization | Colored spots visible under natural or UV light | Detection of the separated pigment bands | nih.gov |
Liquid Chromatography Applications
Mass Spectrometry for Structural Confirmation and Derivative Identification
Mass Spectrometry (MS) is a definitive analytical technique for determining the precise molecular weight and confirming the chemical structure of this compound and its derivatives. When coupled with a separation technique like HPLC (LC-MS), it becomes an exceptionally powerful tool for analyzing complex biological extracts. researchgate.net
In a typical LC-MS analysis, compounds separated by the HPLC column are introduced directly into the mass spectrometer. Electrospray ionization (ESI) is a common ionization method that allows for the analysis of large, thermally labile molecules like tetrapyrroles. The mass spectrometer measures the mass-to-charge ratio (m/z) of the resulting ions with high accuracy. This data can be used to determine the elemental composition and confirm the identity of a known compound or to help elucidate the structure of a novel one. researchgate.net For example, LC-ESI-MS was used to identify papiliochrome II, a pigment in swallowtail butterflies, by matching its accurate mass (m/z 431.1929) to its chemical formula (C₂₁H₂₆N₄O₆). researchgate.net A similar approach is essential for the unambiguous structural confirmation of this compound and for identifying any naturally occurring isomers or metabolic derivatives. nih.gov
Molecular Imaging and Advanced Microscopy for Pigment Localization
Understanding the precise location of this compound within an organism is crucial for deciphering its biological function, particularly in coloration. Advanced microscopy techniques are vital for visualizing pigment distribution at the tissue and cellular level.
Studies have confirmed that this compound is located within the wing membrane of butterflies like Graphium sarpedon and Papilio phorcas. biologists.commdpi.com Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to investigate the ultrastructure of the wing scales and the underlying membrane where pigments are housed. optica.orgpnas.orgunifr.ch For example, SEM can reveal the arrangement of beads or granules that may contain pigments, while TEM provides cross-sectional views of these structures. unifr.chroyalsocietypublishing.org
For in situ chemical mapping, Raman microspectroscopy offers a non-destructive, label-free method to identify different pigments within intact, living cells based on their unique vibrational signatures. asm.org This technique has the potential to map the distribution of this compound and distinguish it from other co-localized pigments like carotenoids. Other advanced imaging methods, such as fluorescence in situ hybridization (FISH), have been employed to localize microbial symbionts responsible for producing other types of insect pigments, demonstrating the power of molecular imaging to uncover the origins of these compounds. pnas.org
Interactions of Sarpedobilin with Macromolecular Structures
Characterization of Sarpedobilin Binding to Chromoproteins
The association of this compound with proteins is fundamental to its role in generating wing coloration. These pigment-protein complexes, known as chromoproteins, serve to stabilize the pigment, orient it within the wing structure, and fine-tune its light-absorbing properties.
Identification of Specific Protein Partners
This compound is localized within the wing membranes of butterflies, where it is non-covalently bound to specific proteins. biologists.com While the exact proteins that bind this compound in species like Graphium sarpedon have not been isolated and sequenced, they are broadly classified as chromoproteins. biologists.com Extensive research on other lepidopteran species suggests that these are likely members of the bilin-binding protein (BBP) family. capes.gov.brplos.orgwikipedia.orgbioone.orgwikipedia.org
BBPs are a well-characterized group of proteins belonging to the lipocalin superfamily, known for their ability to bind small, lipophilic molecules. wikipedia.orgwikipedia.org In insects, these proteins are crucial for the transport and deposition of bile pigments like biliverdin (B22007) IXγ, a precursor to this compound. plos.org For instance, the bilin-binding protein from the cabbage butterfly, Pieris brassicae, has been extensively studied, and its crystal structure has been determined. capes.gov.brbioone.org Given the structural and functional conservation of BBPs across Lepidoptera, it is highly probable that the proteins binding this compound in Graphium and Papilio species are homologous to these well-characterized BBPs.
Analysis of Binding Affinity and Stoichiometry
Direct quantitative analysis of the binding affinity and stoichiometry of this compound to its specific partner proteins is not yet available in the scientific literature. However, studies on analogous systems provide valuable insights. For example, a bilin-binding protein from the caterpillar Lonomia obliqua (BBPLo) was found to bind biliverdin IXγ with high affinity, forming a 1:1 complex. plos.org This stoichiometric ratio is a common feature among insect BBPs, where a single pigment molecule is typically bound per protein monomer. bioone.orgresearchgate.net It is reasonable to infer that this compound also binds to its chromoprotein partners in a similar 1:1 stoichiometry. The high affinity observed in other BBP-bilin complexes suggests a strong and specific interaction, which is essential for the stable sequestration of the pigment within the wing membrane.
Structural Basis of Pigment-Protein Complexes
Although a high-resolution crystal structure of a this compound-protein complex has not been determined, the well-studied architecture of other insect bilin-binding proteins offers a robust model for understanding this interaction. The crystal structure of the bilin-binding protein from Pieris brassicae reveals a characteristic eight-stranded β-barrel fold, which forms a deep binding pocket for the bile pigment. researchgate.net This β-barrel structure is a hallmark of the lipocalin family. wikipedia.org
Within this hydrophobic pocket, the bilin pigment is held in a specific conformation through a series of non-covalent interactions, including hydrogen bonds and van der Waals forces. This precise positioning is critical for modulating the pigment's electronic properties and, consequently, its color. researchgate.net While the exact amino acid residues involved in binding this compound are unknown, studies on other BBPs indicate that a combination of hydrophobic and polar residues lines the binding cavity, ensuring both specificity and stability of the pigment-protein complex. researchgate.net Furthermore, techniques like Resonance Raman spectroscopy, which can probe the vibrational modes of chromophores, have the potential to provide detailed information about the conformation of this compound when bound to its protein partner. asianjournalofphysics.comnih.govmdpi.com
Influence of Protein Binding on this compound Spectroscopic Properties and Stability
The interaction with a chromoprotein has a profound impact on the spectroscopic properties and stability of this compound. In solution, bile pigments are often flexible and can adopt various conformations, leading to broad and less defined absorption spectra. However, when bound to a protein, this compound is held in a more rigid and specific conformation, which results in a sharpening and shifting of its absorption bands. nih.gov
This is evident from in situ spectrophotometry of butterfly wings, which shows distinct absorption peaks for this compound that differ from those of the isolated pigment. biologists.combiologists.com The protein environment effectively "tunes" the electronic structure of the this compound chromophore, influencing the energy required for electronic transitions and thus altering the perceived color. For example, the absorption maximum (λmax) of this compound can vary between different species, indicating subtle differences in the protein binding pocket. biologists.com
Protein binding also plays a crucial role in stabilizing the this compound molecule. Bile pigments can be susceptible to degradation, particularly when exposed to light and oxygen. By sequestering the pigment within a protective protein pocket, the chromoprotein enhances its stability, ensuring the longevity of the wing coloration. This stabilization is likely achieved by shielding the pigment from reactive chemical species and by restricting conformational changes that could lead to degradation pathways.
Comparative Analysis of Protein-Pigment Interactions Across Species
A comparative analysis of this compound-protein interactions across different butterfly species reveals fascinating variations that contribute to the diversity of wing coloration. Spectrophotometric studies have shown that the in situ absorption maximum of this compound differs among closely related species, suggesting that the protein environment is not conserved. biologists.combiologists.com
For instance, the this compound in Graphium sarpedon has a reported absorption peak at approximately 672 nm, while in the related species Graphium weiskei, it is shifted to 676 nm. biologists.com An even more significant difference is observed in Papilio phorcas, where a this compound-like pigment absorbs at 663 nm. biologists.com These species-dependent spectral shifts are attributed to differences in the amino acid sequences of the bilin-binding proteins, which alter the precise nature of the pigment-protein interactions within the binding pocket. biologists.com Such variations underscore the evolutionary plasticity of these chromoproteins, which allows for the fine-tuning of wing color patterns, likely in response to selective pressures related to camouflage, mimicry, and intraspecific communication.
| Species | This compound Absorption Maximum (λmax) in situ | Reference |
|---|---|---|
| Graphium sarpedon | ~672 nm | biologists.comresearchgate.net |
| Graphium weiskei | ~676 nm | biologists.comresearchgate.net |
| Papilio phorcas | ~663 nm | biologists.com |
| Graphium milon | ~672 nm (inferred from reflectance minimum) | nih.gov |
Comparative Biochemistry and Evolution of Sarpedobilin Pathways
Phylogenetic Distribution of Sarpedobilin and Related Bilins in Insects
The occurrence of this compound and its related bilin pigments, pterobilin and phorcabilin, is not uniform across the insect class. Their distribution is primarily concentrated within Lepidoptera, with specific instances in other orders. Pterobilin (biliverdin IXγ) is the most widespread of these bilins, having been identified in numerous species of Papilionidae (swallowtail butterflies), Pieridae (white and sulphur butterflies), and Nymphalidae (brush-footed butterflies), as well as in some Saturniidae (giant silk moths). nih.govnih.gov In contrast, phorcabilin is recognized as the principal blue pigment in the caterpillars and wings of several saturniid moths. nih.gov
This compound's distribution appears to be more restricted. It is the main pigment responsible for the wing coloration of the Common Bluebottle butterfly, Graphium sarpedon, and is also found in the wings of the Purple Spotted Swallowtail, Graphium weiskei, and Graphium stresemanni. nih.govcapes.gov.brresearchgate.net Trace amounts of this compound have also been detected alongside phorcabilin and pterobilin in the wings of the Green Banded Swallowtail, Papilio phorcas. nih.govnih.gov The presence of these three related bilins in varying concentrations within the same species suggests a close evolutionary and biochemical relationship.
Table 1: Phylogenetic Distribution of this compound and Related Bilins in Select Insect Species
| Bilin | Insect Species | Family | Order | Primary Location | Reference(s) |
| This compound | Graphium sarpedon | Papilionidae | Lepidoptera | Wings | nih.govnih.govcapes.gov.br |
| Graphium weiskei | Papilionidae | Lepidoptera | Wings | nih.govresearchgate.net | |
| Graphium stresemanni | Papilionidae | Lepidoptera | Wings | nih.gov | |
| Papilio phorcas (trace amounts) | Papilionidae | Lepidoptera | Wings | nih.govnih.gov | |
| Pterobilin | Graphium species (e.g., G. agamemnon, G. antiphates, G. doson) | Papilionidae | Lepidoptera | Wings | capes.gov.brwikipedia.org |
| Nessaea species | Nymphalidae | Lepidoptera | Wings | capes.gov.brwikipedia.org | |
| Pieris brassicae | Pieridae | Lepidoptera | Larvae, Wings | capes.gov.brwikipedia.org | |
| Various Papilionidae, Nymphalidae, Pieridae | Lepidoptera | Wings | nih.gov | ||
| Phorcabilin | Papilio phorcas | Papilionidae | Lepidoptera | Wings | nih.govcapes.gov.br |
| Various Saturniidae | Saturniidae | Lepidoptera | Caterpillars, Wings | nih.gov |
Evolutionary Divergence of Biosynthetic Enzymes and Pathways
The biosynthetic pathway leading to this compound is a clear example of evolutionary divergence from a more common ancestral pathway. This compound and phorcabilin are not synthesized de novo but are instead derived from the cyclization of pterobilin. nih.govnih.gov This transformation involves a double cyclization of the central vinyl groups of the adjacent nitrogen atoms in the pterobilin molecule. capes.gov.brwikipedia.org While the precise enzymatic machinery responsible for this cyclization in vivo has not been fully elucidated, the process can be induced in vitro by light, suggesting a potential role for photo-enzymatic reactions in some species. capes.gov.brwikipedia.org
The evolution of these specialized bilins appears to be a key innovation within certain lineages of Lepidoptera. The enzymes responsible for the initial steps of bilin synthesis, which convert precursors like glycine (B1666218) into protoporphyrin IX and subsequently into pterobilin, are highly conserved across many insect orders. wikipedia.orgeje.cz However, the emergence of enzymes capable of modifying pterobilin into this compound and phorcabilin represents a significant evolutionary divergence. This divergence has allowed for the production of novel pigments with distinct spectral properties, expanding the color palette available to these insects for signaling and camouflage.
The evolution of pigment biosynthetic pathways in insects is often characterized by both the conservation of core enzymatic functions and the recruitment and modification of genes for new roles. semanticscholar.org In the case of this compound, it is hypothesized that existing enzymes may have evolved new substrate specificities, enabling them to catalyze the cyclization of pterobilin. This process of gene duplication followed by functional divergence is a common mechanism for the evolution of new metabolic pathways in insects. semanticscholar.orgresearchgate.net
Genetic Basis of this compound Synthesis and Regulation
The genetic underpinnings of this compound synthesis are intrinsically linked to the regulation of the broader bilin biosynthetic pathway. While specific genes that directly control the conversion of pterobilin to this compound have yet to be identified, research on related processes provides valuable insights. The synthesis of bilins is often regulated at the level of gene expression, with specific genes being turned on or off at different developmental stages and in different tissues. nih.govdntb.gov.ua
A key component in the utilization of bilins is the presence of bilin-binding proteins (BBPs), which are members of the lipocalin protein superfamily. nih.govnih.govwikipedia.org These proteins bind to bilin pigments, stabilizing them and modulating their color. Studies on the cabbage white butterfly, Pieris brassicae, have shown that the synthesis of BBP mRNA is highly regulated throughout the insect's life cycle, with high levels of expression in the fat body of larvae and in the developing wings of pupae and adults. nih.govdntb.gov.uanih.gov This tissue-specific and developmental stage-specific expression suggests a complex regulatory network controlling where and when these pigments are deployed.
In the swallowtail butterfly Papilio polytes, the green pupal coloration is achieved through the expression of multiple BBP-related genes, which are responsible for the blue component of the color. frontiersin.org The knockdown of these BBP-related genes results in a color shift, highlighting their crucial role in the final phenotype. frontiersin.org It is likely that the synthesis of this compound is similarly controlled by a suite of regulatory genes that orchestrate the expression of the necessary biosynthetic enzymes and binding proteins in the correct spatial and temporal manner. The evolution of these regulatory networks is a key factor in the diversification of color patterns in Lepidoptera. nih.gov
Functional Convergence and Divergence in Pigment Utilization Across Organisms
The use of pigments for coloration is a widespread phenomenon in the animal kingdom, and the ways in which this compound and other bilins are utilized in insects exemplify both functional convergence and divergence.
A striking example of functional convergence is the use of bilins in combination with other pigments to produce green coloration for camouflage. In Graphium sarpedon, the blue-green this compound is combined with the yellow carotenoid lutein (B1675518) in certain parts of the wings to create a green color that mimics the appearance of leaves. eje.cz This strategy of subtractive color mixing, where different pigments absorb different wavelengths of light to produce a new color, is a common evolutionary solution for achieving crypsis and is seen across a wide range of insect species that use different combinations of pigments to the same effect. nih.govnih.govresearchgate.net For instance, many insect larvae achieve their green color through a combination of blue bilins and yellow carotenoids in their hemolymph and epidermis. nih.gov
Functional divergence is evident in the specialized roles that different bilins play in different species. While pterobilin has a broader distribution and may have more general functions, this compound appears to be a more specialized pigment, contributing to the unique and vibrant wing colors of a limited number of Graphium species. This suggests a divergence in the selective pressures acting on these different lineages, with some favoring the evolution of novel pigments for specific signaling or camouflage purposes.
Future Research Directions and Unaddressed Questions
Elucidation of Regulatory Mechanisms in Sarpedobilin Biosynthesis and Deposition
A primary area for future investigation is the intricate regulatory network governing the biosynthesis and deposition of this compound. The precise genetic and enzymatic pathways that lead to the production of this compound from its heme precursor are not fully understood. While the heme biosynthesis and degradation pathways are considered central, the specific enzymes and regulatory genes controlling the conversion to this compound require identification and characterization. mdpi.com For instance, the oxygenase responsible for converting protoporphyrin IX to pterobilin, a likely precursor to this compound, remains unknown. mdpi.com
Future research should focus on:
Identifying and characterizing the full suite of genes and enzymes involved in the this compound biosynthetic pathway. This could involve transcriptomic and proteomic analyses of butterfly wing tissues at different developmental stages.
Investigating the temporal and spatial regulation of these genes to understand how this compound deposition is precisely controlled to form specific wing patterns.
Uncovering the hormonal and environmental cues that may influence this compound production, potentially linking diet or other ecological factors to pigment expression.
Deeper Understanding of Complex Multicomponent Pigment Systems
This compound rarely acts in isolation. It is often part of a complex mixture of pigments that work together to produce the final wing coloration. For example, in the Common Bluebottle butterfly, Graphium sarpedon, this compound is combined with the carotenoid lutein (B1675518) to create green coloration, likely for camouflage. biologists.comresearchgate.net The interaction between this compound and other pigments, such as papiliochromes, ommochromes, and flavonoids, creates a wide array of colors and patterns. researchgate.net
Future research should aim to:
Systematically identify all pigment components present in this compound-containing tissues using advanced analytical techniques.
Elucidate the chemical and physical interactions between this compound and other co-occurring pigments.
High-Resolution Structural Biology of this compound-Protein Complexes
For this compound to be stabilized and localized within the wing membrane, it is likely bound to proteins, forming this compound-protein complexes. However, the structure and nature of these complexes remain largely uncharacterized. Understanding these interactions is crucial for comprehending how the pigment is protected from degradation and precisely positioned.
Key research goals in this area include:
Isolating and purifying this compound-binding proteins from butterfly wings.
Determining the three-dimensional structure of these complexes using techniques like X-ray crystallography or cryo-electron microscopy.
Investigating the specific amino acid residues involved in binding this compound and how this binding affects the pigment's spectral properties.
Exploration of Additional Undiscovered Biological Functions or Ecological Roles
While the role of this compound in coloration for camouflage and potentially intraspecific signaling is recognized, it may possess other biological functions yet to be discovered. biologists.comresearchgate.net Bile pigments in other organisms are known to have antioxidant properties.
Future investigations could explore:
The potential antioxidant or photoprotective roles of this compound in butterfly wings, protecting the tissues from oxidative stress or UV damage.
Whether this compound or its metabolic byproducts play a role in other physiological processes, such as immune defense or detoxification.
The ecological significance of this compound beyond coloration , for instance, its potential involvement in chemical defense against predators or as a signal in species recognition. The diversity of wing patterns suggests complex evolutionary pressures at play. eje.cz
Development of Advanced Analytical Techniques for Trace Analysis
The study of this compound and other pigments often relies on minute quantities extracted from small biological samples. The development of more sensitive and non-destructive analytical techniques would greatly advance the field.
Future efforts should focus on:
Q & A
Q. What longitudinal study designs are suitable for evaluating this compound’s long-term efficacy and toxicity?
- Methodological Answer : Use staggered dosing regimens in chronic toxicity models (e.g., 6-month rodent studies) with histopathological endpoints. Integrate multi-omics profiling (transcriptomics, metabolomics) to identify early biomarkers of adverse effects. Apply survival analysis (Kaplan-Meier curves) to assess therapeutic windows .
Guidance for Data Reporting and Reproducibility
- Data Contradiction Analysis : Use funnel plots or Egger’s regression to detect publication bias in meta-analyses .
- Experimental Replication : Adhere to the ARRIVE guidelines for animal studies and MIAME standards for omics data .
- Method Transparency : Provide raw instrument outputs (e.g., NMR FIDs, chromatograms) in supplementary materials, annotated with processing parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
